molecular formula C11H15ClN2 B2865558 1-(3-Chloro-2-methylphenyl)piperazine CAS No. 54711-70-5

1-(3-Chloro-2-methylphenyl)piperazine

Cat. No. B2865558
CAS RN: 54711-70-5
M. Wt: 210.71
InChI Key: XSWFFTOMNHATMS-UHFFFAOYSA-N
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Patent
US08895558B2

Procedure details

To a stirred solution of 3-chloro-2-methylaniline (21.6 g, 0.15 mol) in n-butanol (200 ml) was added bis(2-chloroethyl)amine hydrochloride (30 g, 0.17 mol) at room temperature and allowed to refluxed temperature for 2 days. After cooled to room temperature Na2CO3 (9 g, 0.08 mol) was added and then reaction mixture was refluxed 30 min. The resulting mixture was filtered with n-butanol (100 ml) and collected solid was dried under reduced pressure to be obtained title compound (24.8 g, 81%) as white solid.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl.Cl[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]Cl.C([O-])([O-])=O.[Na+].[Na+]>C(O)CCC>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([N:5]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)C
Name
Quantity
30 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to refluxed temperature for 2 days
Duration
2 d
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered with n-butanol (100 ml)
CUSTOM
Type
CUSTOM
Details
collected solid
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N1CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.